molecular formula C14H8N4O5S2 B2428432 (E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-85-6

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2428432
CAS No.: 477547-85-6
M. Wt: 376.36
InChI Key: PTYYVOJXNWDESL-GORDUTHDSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro groups, and the formation of the acrylamide group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring and the acrylamide group would likely contribute to the rigidity of the molecule, while the nitro groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The nitro groups could potentially be reduced to amines, and the acrylamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could make the compound more polar, which could affect its solubility in different solvents .

Scientific Research Applications

1. Anticancer Applications

(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide and its derivatives have shown promise in anticancer research. For instance, compounds structurally similar to it have exhibited cytotoxic activity against various human cancer cell lines. Particularly, they have been effective in inhibiting tubulin polymerization, a process crucial for cell division in cancer cells. This inhibition leads to cell cycle disruption and apoptosis in cancer cells, making these compounds potential candidates for anticancer drugs (Kamal et al., 2014).

2. Application in Biochemistry and Molecular Biology

Compounds similar to this compound have been utilized in the development of polyacrylamide gels. These gels can detect enzymes that catalyze thiol-producing reactions. The use of mixed disulfide compounds in these gels allows for rapid and sensitive detection of enzymes, which is valuable in biochemical and molecular biology research (Harris & Wilson, 1983).

3. Enzymatic Research

This compound, due to its structural features, has been involved in studies exploring enzymic cis-trans isomerization. This research provides insights into enzymatic processes involving similar nitrothiophene and nitrobenzene derivatives. Such studies are crucial for understanding enzyme kinetics and mechanisms in organic and medicinal chemistry (Tatsumi, Koga & Yoshimura, 1980).

4. Environmental and Biomedical Applications

The structurally related microgels synthesized from acrylate-functionalized 2-aminothiazol have shown potential in environmental and biomedical applications. These microgels can be used as absorbents to remove toxic species in aqueous media, in drug delivery devices, and as catalysts in chemical reactions. This demonstrates the versatility of this compound's framework in various fields (Sengel & Sahiner, 2017).

5. Metal Ion Chelation and Antimicrobial Activity

Polymers derived from N-heterocyclic acrylamide monomers, closely related to the compound , have been studied for their metal ion chelation capabilities. These polymers have exhibited selectivity towards various metal ions, indicating their potential use in metal recovery and environmental remediation. Additionally, some of these polymers have shown antimicrobial properties, suggesting their possible application in creating antimicrobial materials (Al-Fulaij, Elassar & El-asmy, 2015).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry. Additionally, researchers could investigate methods to synthesize the compound more efficiently or to modify its structure to enhance its properties .

Properties

IUPAC Name

(E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5S2/c19-12(5-2-9-3-6-13(24-9)18(22)23)16-14-15-10-4-1-8(17(20)21)7-11(10)25-14/h1-7H,(H,15,16,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYVOJXNWDESL-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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